3-Methylbenzohydrazide

Description

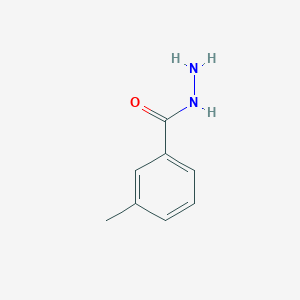

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNAMBYJSQXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156578 | |

| Record name | m-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-47-0 | |

| Record name | 3-Methylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13050-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzohydrazide (CAS 13050-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzohydrazide, a derivative of benzoic acid, is a versatile organic compound with significant potential in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities and potential mechanisms of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a benzohydrazide moiety with a methyl group at the 3-position of the benzene ring. This substitution influences its electronic properties and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 13050-47-0 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Melting Point | 96-100 °C | [2][3] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Density | 1.127 g/cm³ | |

| Refractive Index | 1.568 | |

| InChI | InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | [1][2] |

| InChIKey | XFNNAMBYJSQXKF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=CC(=C1)C(=O)NN | [2] |

| Purity | >95.0% (GC) | [3] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below, derived from established methods for analogous compounds.

From Methyl 3-Methylbenzoate

This method involves the hydrazinolysis of the corresponding methyl ester. A general procedure, adapted from the synthesis of 4-methoxybenzoylhydrazide, is as follows:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3-methylbenzoate (1 equivalent) with an excess of hydrazine hydrate (e.g., 1.2 equivalents).

-

Solvent: Add methanol as a solvent.

-

Reaction: Reflux the mixture for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization. While a specific solvent for this compound is not definitively reported, common solvents for recrystallizing benzohydrazide derivatives include ethanol, methanol, or mixtures such as ethanol/water.[4][5][6][7][8]

From 3-Methylbenzoyl Chloride

This alternative route involves the reaction of an acyl chloride with hydrazine.

Experimental Protocol:

Part A: Synthesis of 3-Methylbenzoyl Chloride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas absorption device, add 3-methylbenzoic acid (1 equivalent), thionyl chloride (e.g., 1.05 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 90°C and stir for approximately 3 hours.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride.

Part B: Synthesis of this compound

-

Reaction Setup: Prepare a stirred slurry of hydrazine (1 equivalent) in an inert solvent (e.g., methylene chloride) at a low temperature (e.g., -70°C).

-

Addition: Slowly add the 3-methylbenzoyl chloride (1 equivalent) continuously to the cold hydrazine slurry while maintaining the low temperature.

-

Work-up and Purification: The work-up and purification would follow standard procedures for hydrazide synthesis, likely involving filtration and recrystallization as described in section 2.1.

Biological Activity and Potential Applications

Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][9]

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of benzohydrazide derivatives against a range of pathogenic bacteria.[9][10] While specific data for this compound is limited, the general class of compounds shows promise.

Experimental Protocol for Antibacterial Susceptibility Testing (Agar Well-Diffusion Method):

-

Bacterial Culture: Propagate the desired bacterial strains on nutrient agar at 37°C.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar.

-

Compound Application: Add a solution of this compound at a known concentration (e.g., dissolved in DMSO) to the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using a two-fold serial dilution method in a liquid broth or on agar plates.

Mechanism of Action

The precise mechanism of antibacterial action for this compound is not yet fully elucidated. However, studies on related benzohydrazide and hydrazone derivatives suggest potential targets within bacterial cells. One prominent hypothesis is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11]

The hydrazone derivatives formed from this compound and various aldehydes are also of significant interest. These Schiff bases can exhibit enhanced biological activity. The formation of these hydrazones is a straightforward condensation reaction.

Experimental Protocol for Hydrazone Synthesis:

-

Reaction Setup: Dissolve this compound (1 equivalent) and a selected aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of glacial acetic acid.

-

Reaction: Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

Isolation: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

-

Purification: Wash the product with a non-polar solvent like petroleum ether and recrystallize from a suitable solvent, such as ethanol.[12]

Conclusion

This compound is a valuable building block in medicinal chemistry. The synthetic protocols provided herein offer a solid foundation for its preparation in a laboratory setting. While its specific biological activities and mechanisms of action require further investigation, the broader class of benzohydrazides demonstrates significant potential as antibacterial agents, possibly through the inhibition of DNA gyrase. Further research into the structure-activity relationships of this compound and its derivatives could lead to the development of novel and effective therapeutic compounds.

References

- 1. CAS 13050-47-0: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 13050-47-0 | TCI Deutschland GmbH [tcichemicals.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. reddit.com [reddit.com]

- 8. mt.com [mt.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 11. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

3-Methylbenzohydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzohydrazide is an aromatic hydrazide compound that serves as a valuable building block in organic synthesis and drug discovery. Its chemical structure, featuring a benzoyl group attached to a hydrazine moiety with a methyl substituent on the benzene ring, imparts a unique combination of reactivity and biological potential. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of this compound, tailored for professionals in research and development.

Chemical Properties and Structure

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a toluene ring functionalized with a hydrazide group at the meta-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 13050-47-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 96 °C | [1] |

| Boiling Point | Data not readily available | |

| LogP (Octanol/Water) | 0.74 | [1] |

| SMILES | CC1=CC=C(C=C1)C(=O)NN | [1] |

| InChI | InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | [1] |

Solubility Profile

The solubility of this compound varies depending on the solvent. While specific quantitative data is not extensively published, its LogP value of 0.74 suggests moderate lipophilicity, indicating better solubility in organic solvents than in water. General observations indicate that it is soluble in alcohols like methanol and ethanol and polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of the corresponding ester, methyl 3-methylbenzoate.

Experimental Protocol: Synthesis from Methyl 3-methylbenzoate

This protocol describes a general procedure for the synthesis of benzohydrazides, adapted for the specific preparation of this compound.

Materials:

-

Methyl 3-methylbenzoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or another suitable alcohol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate in a minimal amount of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add a slight molar excess of hydrazine hydrate. The reaction is typically carried out with a 1:1.2 to 1:1.5 molar ratio of ester to hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath. The this compound product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

Key Reactions: Hydrazone Formation

A hallmark chemical property of this compound is its ability to undergo condensation reactions with aldehydes and ketones to form hydrazones. This reaction is fundamental to the synthesis of a wide array of derivatives with potential biological activities.

Experimental Protocol: General Hydrazone Synthesis

This protocol outlines a general procedure for the synthesis of a hydrazone from this compound and an aldehyde.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser (if heating is required)

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve equimolar amounts of this compound and the aldehyde in ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the aldehyde. Gentle heating or refluxing may be necessary to drive the reaction to completion. The formation of a precipitate often indicates product formation.

-

Isolation: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation. Collect the solid hydrazone product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

Applications in Research and Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. The core structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The synthesis of various hydrazones from this precursor allows for the exploration of structure-activity relationships (SAR) to optimize biological efficacy.

Antibacterial Activity Testing

The antibacterial potential of this compound and its derivatives can be evaluated using standard microbiological assays.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate. The concentration range can be tailored based on the expected potency of the compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and the positive control well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group allow for the creation of diverse molecular libraries, particularly of hydrazone derivatives. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this valuable compound. Further investigation into its biological activities and the development of novel derivatives are promising avenues for future research.

References

A Comprehensive Technical Guide to the Synthesis of 3-Methylbenzohydrazide from Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible, multi-step synthetic pathway for the preparation of 3-methylbenzohydrazide, commencing from the starting material methyl benzoate. While a more direct synthesis is achievable from 3-methylbenzoic acid, this document strictly adheres to the specified starting material, providing a thorough examination of a plausible, albeit more complex, synthetic route. The described pathway involves four key transformations: nitration, reduction, methylation via a palladium-catalyzed cross-coupling reaction, and finally, hydrazinolysis.

This guide provides detailed experimental protocols for each synthetic step, supported by quantitative data where available in the literature for analogous transformations. All quantitative data are summarized in tabular format for clarity and ease of comparison. Additionally, schematic diagrams generated using the DOT language are included to visualize the experimental workflow.

Overall Synthetic Pathway

The transformation of methyl benzoate to this compound is proposed to proceed through the following four-step sequence:

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group at the meta-position of methyl benzoate, yielding methyl 3-nitrobenzoate.

-

Reduction: Conversion of the nitro group to an amine, affording methyl 3-aminobenzoate.

-

Methylation: A two-step process involving diazotization of the amino group to form a stable intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to install the methyl group, yielding methyl 3-methylbenzoate.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to produce the final product, this compound.

Experimental Protocols and Data

Step 1: Nitration of Methyl Benzoate

The initial step involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate. The ester group deactivates the aromatic ring and directs the incoming electrophile to the meta position.

Experimental Protocol: A solution of methyl benzoate (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C in an ice bath. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise to the reaction mixture, ensuring the temperature is maintained below 15 °C. Following the addition, the reaction is allowed to warm to room temperature and stirred for a designated period. The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or methanol.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | General organic chemistry literature |

| Melting Point | 78-80 °C | Published data for methyl 3-nitrobenzoate |

| Appearance | White to pale yellow solid | Standard observation |

Step 2: Reduction of Methyl 3-Nitrobenzoate

The nitro group of methyl 3-nitrobenzoate is reduced to an amino group to yield methyl 3-aminobenzoate. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Methyl 3-nitrobenzoate (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on activated carbon (10% Pd/C, typically 1-5 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by recrystallization if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >95% | Common for catalytic hydrogenation |

| Melting Point | 39-41 °C | Published data for methyl 3-aminobenzoate |

| Appearance | White to off-white solid | Standard observation |

Step 3: Methylation of Methyl 3-Aminobenzoate

This step involves the conversion of the amino group to a methyl group. A modern and efficient method is a two-step sequence involving the conversion of the amine to a more stable intermediate, such as a boronic acid pinacol ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Two-Part):

Part A: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 3-aminobenzoate (1.0 eq) is subjected to a Sandmeyer-type reaction with isoamyl nitrite and a boron source to form the corresponding boronic acid pinacol ester.

Part B: Suzuki-Miyaura Cross-Coupling The crude methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of toluene and water. A methylating agent, typically methylboronic acid or a suitable derivative, along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃), is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the product, methyl 3-methylbenzoate, is purified by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield (Overall) | 60-80% | Literature on analogous Suzuki-Miyaura couplings |

| Boiling Point | 210-212 °C | Published data for methyl 3-methylbenzoate |

| Appearance | Colorless liquid | Standard observation |

Step 4: Hydrazinolysis of Methyl 3-Methylbenzoate

The final step is the conversion of the methyl ester to the desired hydrazide derivative through reaction with hydrazine hydrate.

Experimental Protocol: Methyl 3-methylbenzoate (1.0 eq) is dissolved in ethanol or a similar alcohol. Hydrazine hydrate (a slight excess, typically 1.1-1.5 eq) is added to the solution. The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is partially removed under reduced pressure. The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-95% | Common for hydrazinolysis of esters |

| Melting Point | 115-117 °C | Published data for this compound |

| Appearance | White crystalline solid | Standard observation |

Visualized Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from methyl benzoate is a challenging but feasible endeavor that highlights several key transformations in organic synthesis. The proposed four-step route, involving nitration, reduction, methylation, and hydrazinolysis, provides a logical pathway to the target molecule. While alternative starting materials may offer a more direct and efficient synthesis, the methodology presented here provides a comprehensive guide for researchers who may be constrained to begin with methyl benzoate. The provided protocols and data serve as a solid foundation for the practical execution of this synthesis in a laboratory setting.

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylbenzohydrazide (m-Toluic Hydrazide), a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for the structural elucidation and quality control of this compound and its derivatives. This guide is designed to be a self-validating resource, grounding its interpretations in established spectroscopic principles and authoritative references.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₈H₁₀N₂O, is an organic compound featuring a hydrazide functional group attached to a meta-substituted methylbenzene ring.[1][2][3] Its structure combines the reactivity of the hydrazine moiety with the aromatic scaffold, making it a versatile building block for synthesizing a wide range of heterocyclic compounds, potential pharmaceutical agents, and other complex organic molecules.[1]

Accurate and unambiguous characterization is paramount for any synthetic intermediate. Spectroscopic techniques provide a powerful, non-destructive suite of tools to confirm molecular structure, assess purity, and understand chemical properties. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed interpretation of the expected data.

Caption: Molecular structure of this compound (C₈H₁₀N₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic, methyl, and hydrazide protons. The choice of solvent is critical; DMSO-d₆ is often preferred as it can slow the exchange of the labile N-H protons, allowing for their observation.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 9.5 | Singlet (broad) | 1H | -C(=O)NH - |

| ~7.6 - 7.5 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| ~7.4 - 7.3 | Multiplet | 2H | Aromatic H (meta, para to C=O) |

| ~4.5 - 4.0 | Singlet (broad) | 2H | -NH₂ |

| ~2.35 | Singlet | 3H | -CH₃ |

Interpretation:

-

Amide Proton (-NH-): A significantly downfield signal (δ ~9.8 ppm) is expected for the amide proton due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. Its broadness is characteristic of protons on nitrogen.

-

Aromatic Protons: The four protons on the meta-substituted benzene ring will appear in the typical aromatic region (δ 7.3-7.6 ppm). Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets). The two protons ortho to the electron-withdrawing carbonyl group are expected to be slightly further downfield than the other two.

-

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet around δ 4.3 ppm. The signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupolar relaxation from the ¹⁴N nucleus.

-

Methyl Protons (-CH₃): The methyl group protons will give a sharp singlet at approximately δ 2.35 ppm, a characteristic shift for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing a count of unique carbon environments and information about their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Carbonyl) |

| ~138 | Aromatic C-CH₃ |

| ~133 | Aromatic C-C=O |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~21 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The most downfield signal, typically around δ 166 ppm, is unequivocally assigned to the carbonyl carbon of the hydrazide group.[5] Its electron-deficient nature causes this strong deshielding.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The quaternary carbons (C-CH₃ and C-C=O) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon bearing the methyl group (C-CH₃) appears around δ 138 ppm, while the carbon attached to the carbonyl (C-C=O) is found near δ 133 ppm. The remaining four signals correspond to the C-H carbons of the aromatic ring.

-

Methyl Carbon (-CH₃): The aliphatic methyl carbon will appear far upfield, around δ 21 ppm, consistent with a shielded sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3200 | N-H Stretch | -NH₂ and -NH- |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl |

| 1620 - 1580 | N-H Bend | -NH₂ |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

Interpretation:

-

N-H Stretching: The most prominent features in the high-frequency region will be the broad absorptions between 3200 and 3350 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH and -NH₂ groups. The broadness is a result of hydrogen bonding.

-

C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while peaks just below 3000 cm⁻¹ arise from the methyl group's C-H stretching.[6]

-

Carbonyl (Amide I) Band: A very strong, sharp absorption band between 1640 and 1680 cm⁻¹ is the hallmark of the C=O stretching vibration in the hydrazide. This is often referred to as the "Amide I" band and is one of the most reliable peaks in the spectrum.[8]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations, including C-N stretching and aromatic C-H out-of-plane bending. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (Molecular Weight: 150.18 g/mol ), Electron Ionization (EI) is a common technique.[2]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃-C₆H₄-C≡O]⁺ (3-Methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 31 | [N₂H₃]⁺ or [CH₃N]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of benzohydrazides is well-understood.[9][10] The molecular ion ([M]⁺) at m/z 150 should be observable. The most dominant fragmentation pathway involves the cleavage of the weak N-N bond, leading to the formation of the highly stable 3-methylbenzoyl cation at m/z 119 . This is often the base peak in the spectrum. This acylium ion can then lose carbon monoxide (CO) to form the tropylium ion at m/z 91 , another common and stable fragment in the mass spectra of toluene derivatives.

Caption: Proposed EI-MS fragmentation of this compound.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[11]

-

¹H NMR Acquisition: Obtain a spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.[7] A background spectrum of the empty spectrometer should be collected first.[12]

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a definitive and comprehensive structural characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the hydrazide's C=O and N-H bonds. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This guide serves as a robust reference for the analysis and quality assurance of this important synthetic intermediate.

References

- 1. CAS 13050-47-0: this compound | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. edu.rsc.org [edu.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, hydrazide [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

The Diverse Biological Activities of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Benzohydrazide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information presented herein is intended to support researchers and drug development professionals in the exploration and optimization of benzohydrazide-based therapeutic agents.

Anticancer Activity

Benzohydrazide derivatives have shown significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[1][2] A key mechanism of action for some of these compounds is the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

A series of novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors.[3] One compound, designated H20, exhibited potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cancer cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively.[3] This compound also demonstrated strong EGFR inhibition with an IC50 value of 0.08 μM.[3] Molecular modeling studies suggest that these derivatives bind to the ATP binding site of EGFR, thereby inhibiting its kinase activity.[3]

Another study explored the anticancer potential of anti-tubercular pyrrolyl benzohydrazide derivatives, repurposing them as potential cancer therapeutics.[2] Two compounds, C8 and C18, were identified as potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2] Compound C8, in particular, showed significant cytotoxic activity against A549, MCF-7, and HepG2 cell lines and induced cell cycle arrest at the G2/M phase in A549 cells.[2]

The cytotoxic activity of various benzohydrazide derivatives against different cancer cell lines is summarized in the table below.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| H20 | A549 (Lung Carcinoma) | 0.46 | [3] |

| MCF-7 (Breast Cancer) | 0.29 | [3] | |

| HeLa (Cervical Cancer) | 0.15 | [3] | |

| HepG2 (Liver Cancer) | 0.21 | [3] | |

| EGFR Inhibition | 0.08 | [3] | |

| Compound 4 | HCT 116 (Colon Cancer) | 1.88 ± 0.03 | [1] |

| Compound 7 | HCT116 (Colon Cancer) | 14.90 | [1] |

| Compound 5t | 0.660 | [1] | |

| Compound 20 | HCT116 (Colon Cancer) | 19 µg/cm³ | [1] |

| MCF7 (Breast Cancer) | 18 µg/cm³ | [1] | |

| Compounds 3b, 3c, 3d | HCT 15 (Colon Cancer) | 13-15 µg/ml | [1] |

| C8 | A549 (Lung Cancer) | Lower than C18 | [2] |

| MCF-7 (Breast Cancer) | Lower than C18 | [2] | |

| HepG2 (Liver Cancer) | Lower than C18 | [2] | |

| Compound 6g | K562 (Leukemia) | ~50 | [4] |

| Compound 11 | HCT-116 (Colon Carcinoma) | Most effective | [5] |

| Compound 5a | HCT-116 (Colon Carcinoma) | 3.8 ± 0.7 | [5] |

| Compound 9 | HCT-116 (Colon Carcinoma) | 9.3 ± 1.7 | [5] |

| Compound 5c | HCT-116 (Colon Carcinoma) | 9.3 ± 1.4 | [5] |

| Compound 5d | HCT-116 (Colon Carcinoma) | 8.5 ± 1.3 | [5] |

| Compound 7a | HCT-116 (Colon Carcinoma) | 35.3 ± 3.1 | [5] |

| Compound 7b | HCT-116 (Colon Carcinoma) | 37.2 ± 4.2 | [5] |

| Compound 5e | HCT-116 (Colon Carcinoma) | 27.0 ± 2.5 | [5] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Benzohydrazide derivatives have demonstrated promising antibacterial and antifungal activities.[7][8]

A series of benzohydrazide pyrazole derivatives were synthesized and evaluated for their antimicrobial potential.[7] Compounds 6b, 6c, and 6d, in particular, showed remarkable antibacterial and antifungal activities.[7] Another study reported that certain benzohydrazide derivatives exhibited desired antibacterial activities against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6]

The antimicrobial efficacy is often attributed to the structural features of the derivatives, with the presence of specific substituents on the phenyl rings influencing their activity.[7] For instance, some 3-Br, 4-Cl, 4-F, 3-OH, 4-CH3, and 3-NO2 substituted benzohydrazide compounds have shown antifungal efficacy against Mucor sp. and T. viride.[8]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| 5i | L. innocua | 22 | [9] | |

| 5g | L. innocua | [9] | ||

| 5d | L. innocua | [9] | ||

| 5c | L. innocua | [9] | ||

| 5j | L. innocua | [9] | ||

| 5b | L. innocua | 14 | [9] | |

| 5c | C. albicans | 31-34 | [9] | |

| 5d | C. albicans | 31-34 | [9] | |

| 5g | C. albicans | 31-34 | [9] | |

| 5j | C. albicans | 31-34 | [9] | |

| 5c | B. cereus | 25 | [9] | |

| 5d | B. cereus | 25 | [9] | |

| 5e | B. cereus | 25 | [9] | |

| 5g | B. cereus | 25 | [9] | |

| 5i | B. cereus | 25 | [9] | |

| 5j | B. cereus | 25 | [9] | |

| S3 | E. Coli | pMICec = 15 | [10] | |

| S3 | A. niger | pMICan > 14 | [10] | |

| T1 | S. aureus | Greater than other compounds | [11] | |

| T1 | E. coli | Greater than other compounds | [11] | |

| 4a | S. aureus | 26.11 µM | [12] | |

| 4a | C. albicans | 26.11 µM | [12] | |

| 4b | P. aeruginosa | 23.28 µM | [12] | |

| 4b | S. typhi | 23.28 µM | [12] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzohydrazide derivatives have been investigated for their anti-inflammatory properties.[13] Certain derivatives have shown the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[7] For instance, p-aminobenzoic acid (PABA) derivatives functionalized with a hydrazinamide and a maleimide moiety have demonstrated anti-inflammatory effects.[13]

In addition to their anti-inflammatory potential, benzohydrazide derivatives have also been evaluated for their antioxidant activity.[14] They can act as radical scavengers, and their antioxidant capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14] The radical scavenging activity of some 2,5-disubstituted-1,3,4-oxadiazole derivatives derived from benzohydrazide was found to be excellent, with inhibition percentages ranging from 76% to 95.5% at a concentration of 250 µg/ml.[9]

Experimental Protocols

Synthesis of Benzohydrazide Derivatives (General Procedures)

Method 1: Conventional Synthesis from an Ester [1][15]

-

Reaction Setup: In a round-bottomed flask, combine the starting ester (e.g., methyl benzoate, 1.0 eq) and hydrazine hydrate (1.2 eq).

-

Reflux: Reflux the mixture for 2-5 hours.

-

Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid product, wash it with a suitable solvent (e.g., petroleum ether), and dry it.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure benzohydrazide.

Method 2: Synthesis of Schiff Bases from Benzohydrazide [15]

-

Dissolution: Dissolve the synthesized benzohydrazide (1.0 eq) in a suitable solvent like ethanol.

-

Addition of Aldehyde: Add an equimolar amount of the desired substituted aldehyde to the solution. A few drops of a catalyst, such as concentrated hydrochloric acid, can be added.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours. The formation of a precipitate indicates product formation.

-

Work-up: Filter the solid product, wash it with a suitable solvent (e.g., petroleum ether), and dry it.

-

Purification: Recrystallize the crude Schiff base from an appropriate solvent, such as ethanol.

Biological Assays

Antiproliferative Activity (MTT Assay) [3][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Agar Well/Disk Diffusion Method) [10][11]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Nutrient Agar, Mueller-Hinton Agar).

-

Application of Compounds:

-

Well Diffusion: Create wells in the agar using a sterile borer and add a defined volume of the test compound solution (e.g., 100 µg/ml in DMSO) into each well.

-

Disk Diffusion: Impregnate sterile filter paper disks (5 mm diameter) with a solution of the test compound (e.g., 1 mg/ml in DMSO) and place them on the agar surface.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well or disk. A larger zone indicates greater antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) [12][16]

-

Serial Dilution: Perform a two-fold serial dilution of the benzohydrazide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

Caption: EGFR signaling pathway and the inhibitory action of benzohydrazide derivatives.

Caption: General experimental workflow for the synthesis of benzohydrazide derivatives.

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion

Benzohydrazide derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. The data and protocols summarized in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these compounds is warranted to advance the development of novel and effective therapeutics. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers entering this exciting field of drug discovery.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. psecommunity.org [psecommunity.org]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | CoLab [colab.ws]

- 5. mdpi.com [mdpi.com]

- 6. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. viva-technology.org [viva-technology.org]

- 9. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methylbenzohydrazide, a compound of interest in various fields of chemical research and pharmaceutical development. Understanding the solubility of this molecule in different solvents is fundamental for its synthesis, purification, formulation, and application in various experimental settings. This document presents representative solubility data, details the experimental protocols for its determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table presents a set of representative data based on the general solubility characteristics of similar benzohydrazide derivatives in a range of common laboratory solvents at ambient temperature (25°C). This data is intended to serve as a practical guide for solvent selection in experimental design.

| Solvent | Solvent Type | Formula | Polarity (Dielectric Constant) | Representative Solubility ( g/100 mL) |

| Water | Polar Protic | H₂O | 80.1 | < 0.1 |

| Methanol | Polar Protic | CH₃OH | 32.7 | 2.5 |

| Ethanol | Polar Protic | C₂H₅OH | 24.5 | 1.8 |

| Acetone | Polar Aprotic | C₃H₆O | 20.7 | 12.3 |

| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | 6.0 | 7.5 |

| Dichloromethane | Polar Aprotic | CH₂Cl₂ | 9.1 | 9.8 |

| Toluene | Non-polar | C₇H₈ | 2.4 | 3.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 46.7 | > 20 |

Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual solubility values should be determined experimentally.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a solid compound in a given solvent.[1] This method, followed by a quantitative analysis technique such as gravimetry or UV-Vis spectroscopy, can provide accurate and reproducible results.

1. Shake-Flask Method for Achieving Equilibrium

The primary objective of the shake-flask method is to create a saturated solution of the compound of interest in the chosen solvent, ensuring that the system has reached equilibrium.

-

Materials:

-

This compound (solid, crystalline)

-

Selected solvents (analytical grade)

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask or vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure the formation of a saturated solution.[1]

-

Equilibration: Seal the flasks or vials to prevent solvent evaporation. Place the containers in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitation: Agitate the mixture at a constant, moderate speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solid remains constant.

-

Sedimentation: After the agitation period, allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE or other suitable material) to remove all undissolved solids. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

2. Quantitative Analysis of the Saturated Solution

Once the saturated solution is obtained, the concentration of the dissolved this compound can be determined using various analytical methods.

a) Gravimetric Analysis

This method involves determining the mass of the dissolved solute after evaporating the solvent.[2][3][4][5]

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear, filtered saturated solution into the pre-weighed dish.

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the dish with the dry solid.

-

The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish and solution minus the final weight of the dish and solid.

-

Calculate the solubility in grams of solute per 100 mL of solvent.

-

b) UV-Vis Spectroscopy

This technique is suitable if this compound has a chromophore that absorbs light in the UV-Vis range.[6][7][8]

-

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan it with a UV-Vis spectrophotometer to find the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Analyze the Saturated Solution: Take the clear, filtered saturated solution and dilute it with a known factor using the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method followed by quantitative analysis.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

The Rising Potential of 3-Methylbenzohydrazide: A Technical Guide to its Pharmacological Applications

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of organic scaffolds, hydrazide derivatives have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a specific, yet promising member of this family: 3-Methylbenzohydrazide. While direct pharmacological data on this compound has been limited, this document serves as an in-depth exploration of its potential applications, grounded in the extensive research on its structural analogs. We provide a comprehensive overview for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, and putative mechanisms of action in key therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. This guide is designed to be a practical resource, offering detailed experimental protocols and theoretical frameworks to catalyze further investigation into this compound as a valuable lead compound in drug discovery.

Introduction: The Hydrazide Scaffold in Medicinal Chemistry

Hydrazides and their derivatives, characterized by the presence of a reactive acylhydrazone moiety (-CONH-N=), are versatile building blocks in organic synthesis.[1] Their ability to form stable complexes with metal ions and participate in a variety of chemical reactions has made them attractive candidates for the development of new drugs.[2] The pharmacological significance of this scaffold is well-established, with numerous hydrazide-containing compounds having been developed as antitubercular, antidepressant, and antihypertensive agents.[1][3] The introduction of substituents onto the benzohydrazide core allows for the fine-tuning of its physicochemical properties and biological activity, offering a strategic approach to drug design.[4] The methyl group at the 3-position of the benzene ring in this compound is a simple yet potentially impactful modification that warrants dedicated investigation.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the hydrazinolysis of the corresponding methyl ester. This reaction involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of methyl 3-methylbenzoate, leading to the formation of the desired hydrazide.

General Synthesis Workflow

The overall process from starting materials to a fully characterized compound follows a standard organic chemistry workflow.[5][6]

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Detailed Synthesis Protocol

Materials:

-

Methyl 3-methylbenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3-methylbenzoate (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Purify the crude this compound by recrystallization from hot ethanol to obtain a crystalline solid.

-

Dry the purified product in a vacuum oven.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets), a singlet for the methyl group protons, and broad singlets for the -NH and -NH₂ protons.[7][8] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including quaternary carbons), and the methyl carbon.[7][9] |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1640-1680), and C-H stretching (aromatic and aliphatic).[10] |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀N₂O, MW: 150.18 g/mol ), along with characteristic fragmentation patterns.[11] |

Potential Pharmacological Application I: Antimicrobial Agent

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Benzohydrazide derivatives have consistently demonstrated significant antibacterial and antifungal activities.[4]

Proposed Mechanism of Action

One of the primary mechanisms by which hydrazide derivatives are thought to exert their antimicrobial effects is through the inhibition of bacterial DNA gyrase.[12][13] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[14] By inhibiting this enzyme, this compound could disrupt these vital cellular processes, leading to bacterial cell death.[13] The hydrazide moiety may act as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase, thereby preventing the conformational changes required for its enzymatic activity.[12][15]

Caption: Proposed mechanism of antimicrobial action via inhibition of DNA gyrase.

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of a compound.[3][4][16][17][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile cotton swab.

-

Aseptically punch wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the this compound solution at various concentrations into the respective wells.

-

Add the positive and negative controls to separate wells on the same plate.

-

Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compound.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Pharmacological Application II: Anticancer Agent

The search for more effective and selective anticancer drugs is a continuous endeavor. Numerous studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[4]

Proposed Mechanism of Action

One plausible mechanism for the anticancer activity of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[19][20][21][22][23] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[19] Overexpression or mutation of EGFR is a common feature in many cancers. Small molecule inhibitors can bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[20][23]

Caption: Proposed mechanism of anticancer action via inhibition of the EGFR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][24][25][26][27]

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

CO₂ incubator

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Pharmacological Application III: Anti-inflammatory Agent

Chronic inflammation is a key pathological feature of many diseases. Hydrazone derivatives have been reported to possess significant anti-inflammatory properties.[1]

Proposed Mechanism of Action

The anti-inflammatory effects of hydrazone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[28][29][30][31] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[28] By inhibiting COX-2, this compound could reduce the production of pro-inflammatory prostaglandins at the site of inflammation. Additionally, these compounds may also modulate the production of other pro-inflammatory cytokines such as TNF-α and IL-6.[1][31]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[32][33][34]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the rats into groups (e.g., vehicle control, positive control, and different dose groups of this compound).

-

Administer the test compound or controls orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader, pharmacologically active class of benzohydrazide derivatives. While further dedicated research is required to fully elucidate its specific biological profile, the evidence from structurally related compounds strongly suggests its potential as a lead for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound. Future studies should focus on synthesizing a library of related analogs to establish clear structure-activity relationships, conducting in-depth mechanistic studies to identify specific molecular targets, and evaluating its in vivo efficacy and safety profile in relevant disease models. Such a comprehensive approach will be crucial in unlocking the full therapeutic potential of this promising scaffold.

References

- 1. N-acyl hydrazone derivatives reduce pro-inflammatory cytokines, iNOS and COX-2 in acute lung inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. hereditybio.in [hereditybio.in]

- 5. biotage.com [biotage.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. raco.cat [raco.cat]

- 12. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistnotes.com [chemistnotes.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. ClinPGx [clinpgx.org]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. atcc.org [atcc.org]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]